molecular formula C12H11N3O B4028640 9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

Cat. No.: B4028640
M. Wt: 213.23 g/mol
InChI Key: UMUGSZILCFLVTO-UHFFFAOYSA-N
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Description

9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes an imidazole ring fused to a benzimidazole ring, with a prop-2-en-1-yl group attached at the 9th position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

4-prop-2-enyl-1H-imidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(16)13-12(14)15/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUGSZILCFLVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with formic acid.

    Fusion of Rings: The imidazole and benzimidazole rings are fused together through a cyclization reaction.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.

Chemical Reactions Analysis

9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Addition: The prop-2-en-1-yl group allows for addition reactions, such as hydrogenation or hydrohalogenation, leading to the formation of saturated or halogenated derivatives.

Scientific Research Applications

9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but with a pyridine ring instead of a benzimidazole ring. They exhibit different chemical and biological properties.

    Benzimidazoles: These compounds lack the fused imidazole ring and have different reactivity and biological activities.

    Imidazoles: Simple imidazole compounds do not have the fused benzimidazole ring and exhibit different chemical behavior.

The uniqueness of 9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one lies in its fused ring structure and the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
Reactant of Route 2
9-(prop-2-en-1-yl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

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